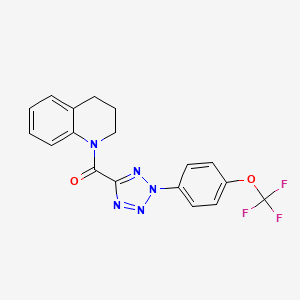

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one , which is a type of quinoline. Quinolines are aromatic compounds with a two-ring structure, and they are often used in medicinal chemistry due to their bioactive properties .

Synthesis Analysis

3,4-dihydroquinolin-1(2H)-one derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction involves the condensation of an α-amino acid and a cyclic 1,3-diketone to produce a 3,4-dihydroquinolin-2(1H)-one .Molecular Structure Analysis

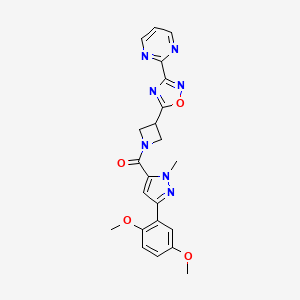

The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is characterized by a two-ring structure with a nitrogen atom in one of the rings . The specific structure of(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone would also include a trifluoromethoxyphenyl group and a tetrazolyl group attached to the quinoline core. Chemical Reactions Analysis

The specific chemical reactions involving(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone are not known based on the information available . Physical And Chemical Properties Analysis

The physical and chemical properties of(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone would depend on the specific structure of the compound. In general, the properties of a compound can be influenced by factors such as its molecular weight, polarity, and functional groups .

Wissenschaftliche Forschungsanwendungen

Antioomycete Activity

This compound has been investigated for its antioomycete activity against the phytopathogen Pythium recalcitrans . Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. The bioassay results revealed that some derivatives exhibited superior antioomycete activity against P. recalcitrans compared to other phytopathogens. Notably, Compound I23 demonstrated the highest in vitro potency with an EC50 value of 14 mM, outperforming the commercial fungicide hymexazol. Additionally, I23 showed promising in vivo preventive efficacy. Mechanistic studies suggested that I23 disrupts the biological membrane systems of P. recalcitrans .

Natural Product Derivatives

The compound belongs to the class of natural product derivatives. Natural products have a long tradition as sources of agrochemical active ingredients. While their complex structures can pose challenges, simplification strategies often lead to synthetically accessible bioactive scaffolds. In this context, the Castagnoli–Cushman reaction has been employed to create derivatives with potential agricultural applications .

Extremophilic Isolation

Three naturally occurring 3,4-dihydroquinoline-2-one derivatives were isolated from the extremophilic bacterium Streptomyces sp. LGE21 . These derivatives include 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one , 3,4-dihydro-1H-quinolin-2-one , and 8-methoxy-3,4-dihydro-1H-quinolin-2-one . Further exploration of their properties and applications is warranted .

Electrophilic Substitution

The compound 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has been subjected to electrophilic substitution reactions, yielding 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones. This mild synthetic approach provides access to diverse derivatives with potential biological activities .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroquinolin-2-one , a family of compounds known for their potent antiproliferative and antitumor activities against a variety of cancer cell lines . .

Mode of Action

Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may interact with its targets by binding to them and causing changes in their function. This could potentially lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.

Biochemical Pathways

Other 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase , which plays a crucial role in cellular responses to stress and inflammation

Pharmacokinetics

The presence of the trifluoromethoxy group may influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design for their metabolic stability and ability to enhance bioavailability .

Result of Action

Given its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may exhibit antiproliferative and antitumor activities. These effects could potentially be due to the inhibition of key biochemical pathways, leading to the disruption of cellular processes necessary for tumor growth and proliferation.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . This could include the design and synthesis of new derivatives, as well as studies to better understand their mechanism of action .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHLEOWAHXKEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)

![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)